3-(hydroxymethyl)-4-nitrophenol
Overview
Description
3-(hydroxymethyl)-4-nitrophenol is an organic compound with a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-4-nitrophenol typically involves the nitration of 3-(hydroxymethyl)phenol. This can be achieved by reacting 3-(hydroxymethyl)phenol with a nitrating agent such as a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or sodium borohydride (NaBH₄).
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as halogenation or alkylation, using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).
Major Products Formed
Oxidation: 3-(carboxymethyl)-4-nitrophenol.
Reduction: 3-(hydroxymethyl)-4-aminophenol.
Substitution: Halogenated derivatives such as 3-(hydroxymethyl)-4-chlorophenol.
Scientific Research Applications
3-(hydroxymethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-4-nitrophenol depends on its specific application. For instance, in biological systems, the compound may interact with cellular components through its hydroxymethyl and nitro groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenol: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
3-(hydroxymethyl)phenol: Lacks the nitro group, resulting in different reactivity and applications.
3-nitrophenol:
Uniqueness
3-(hydroxymethyl)-4-nitrophenol is unique due to the presence of both hydroxymethyl and nitro groups on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Properties
IUPAC Name |
3-(hydroxymethyl)-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWVFIWBWJXDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975871 | |
Record name | 3-(Hydroxymethyl)-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60463-12-9 | |
Record name | Benzenemethanol, 5-hydroxy-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060463129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Hydroxymethyl)-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-2-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Hydroxy-2-nitrobenzyl alcohol (ONB) a promising component in drug delivery systems?
A1: ONB's appeal lies in its photocleavable nature. [, , , ] This means that exposure to ultraviolet (UV) light can break down ONB, triggering the release of molecules attached to it. This property is particularly valuable for designing controlled drug delivery systems, where the release of therapeutic agents can be precisely timed and localized using light.
Q2: How is ONB incorporated into drug delivery systems?
A2: ONB often serves as a linker between different segments of a polymer chain, creating what are known as block copolymers. [, , , , ] These copolymers are designed to self-assemble into tiny particles called micelles in aqueous environments. ONB can be strategically positioned at the junction point between the hydrophilic and hydrophobic blocks of these copolymers.
Q3: What happens to these ONB-containing micelles upon exposure to UV light?
A3: When these micelles are exposed to UV light, the ONB linker breaks down. [, , ] This disrupts the micelle structure, causing it to disassemble and release any encapsulated drug molecules. This mechanism allows for targeted drug release at the desired time and location.
Q4: Can you provide an example of ONB's application in targeted drug delivery?
A4: Researchers have successfully synthesized folate-conjugated, photocleavable polymers incorporating ONB as a linker. [] These polymers self-assemble into micelles that can efficiently encapsulate the anti-cancer drug doxorubicin. The folate component allows for targeted delivery to cancer cells, which often overexpress folate receptors. Upon reaching the target cells and subsequent exposure to UV light, the ONB linker breaks down, releasing doxorubicin specifically at the tumor site.
Q5: Beyond light, are there other stimuli that can trigger drug release from ONB-containing systems?
A5: Yes, researchers have developed dual-stimuli-responsive glycopolymers incorporating both ONB and a redox-cleavable disulfide bond as linkers. [] These systems respond to both UV light and the presence of reducing agents like DL-dithiothreitol (DTT). This dual-responsiveness offers enhanced control over drug release. For instance, the reducing environment within tumor cells could act as an additional trigger, further improving the specificity of drug delivery.
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